molecular formula C21H21ClN4O B2590093 3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol CAS No. 618395-68-9

3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B2590093
CAS No.: 618395-68-9
M. Wt: 380.88
InChI Key: AXTBAJVRZJMLFA-UHFFFAOYSA-N
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Description

This compound is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core (triazolo[1,5-a]pyrimidine) substituted with a 3-chlorophenyl group at position 7, a 4-methylphenyl group at position 5, and a propan-1-ol chain at position 2. Its molecular formula is C₂₁H₂₀ClN₄O, with an average mass of 379.86 g/mol (calculated via standard methods).

Properties

IUPAC Name

3-[7-(3-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-14-7-9-15(10-8-14)18-13-19(16-4-2-5-17(22)12-16)26-21(23-18)24-20(25-26)6-3-11-27/h2,4-5,7-10,12-13,19,27H,3,6,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTBAJVRZJMLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a novel triazolo-pyrimidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H21ClN4O
  • Molecular Weight : 378.87 g/mol

Structural Features

The compound features a triazolo ring fused with a pyrimidine system, which is known for its diverse biological activities. The presence of chlorine and methyl groups on the phenyl rings may influence its pharmacological profile.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazolo-pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Inhibition of COX Enzymes

A study reported the IC50 values for various derivatives against COX enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that certain derivatives exhibit potent anti-inflammatory effects comparable to established drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications in substituents can significantly alter the potency and selectivity towards COX enzymes.

Key Findings in SAR Studies

  • Electron-donating groups : The presence of electron-releasing substituents enhances anti-inflammatory activity.
  • Substituent position : The position of substituents on the phenyl rings affects binding affinity to COX enzymes.
  • Hydrophobic interactions : Increased hydrophobicity often correlates with enhanced biological activity.

Case Study 1: In Vivo Anti-inflammatory Effects

In an experimental model using carrageenan-induced paw edema in rats, derivatives similar to the target compound demonstrated significant anti-inflammatory effects:

CompoundED50 (μM)Comparison Drug (Indomethacin) ED50 (μM)
Derivative A11.609.17
Derivative B8.23
Derivative C9.47

These findings suggest that triazolo-pyrimidine derivatives can effectively reduce inflammation in vivo .

Case Study 2: Mechanistic Insights

Mechanistic studies using RAW264.7 cells indicated that certain derivatives significantly decreased mRNA and protein levels of inducible nitric oxide synthase (iNOS) and COX-2 enzymes, suggesting a dual mechanism of action involving both transcriptional and translational regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The triazolo-pyrimidine scaffold is versatile, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogues from the evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol (Target) 3-Cl-phenyl (position 7), 4-Me-phenyl (position 5), propan-1-ol (position 2) C₂₁H₂₀ClN₄O 379.86 Baseline for comparison.
3-[7-(2-Chlorophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol 2-Cl-phenyl (position 7), 2-thienyl (position 5), propan-1-ol (position 2) C₁₈H₁₇ClN₄OS 372.87 Thienyl substituent introduces sulfur, altering electronic properties and potential metabolic stability.
3-[7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol 2-Cl-phenyl (position 7), 4-OMe-phenyl (position 5), propan-1-ol (position 2) C₂₁H₂₀ClN₄O₂ 395.86 Methoxy group increases polarity and hydrogen-bonding capacity.
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine Chloromethyl, hydroxy, and methylsulfanyl groups C₁₅H₁₇Cl₂N₅O₂S 421.29 Reduced aromaticity (tetrahydro core) and additional substituents may enhance solubility.

Key Observations

Substituent Position Effects: The 3-chlorophenyl group in the target compound vs. 2-chlorophenyl in analogues (e.g., ) may influence steric interactions with biological targets. Meta-substitution often provides better conformational flexibility compared to ortho-substitution.

Heterocyclic vs. Aromatic Substitutions :

  • The 2-thienyl group in introduces a sulfur atom, which may enhance π-stacking interactions but could also increase susceptibility to oxidative metabolism.

The methylsulfanyl group in adds steric bulk and may modulate enzyme-binding affinity.

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